Methyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate

Medicinal Chemistry ADME Optimization Compound Procurement

This methyl ester (LogP 1.67) is a privileged scaffold for kinase (BTK, CDK2) and NLRP3 inhibitor synthesis. Its 6-chloro and 2-ester groups enable orthogonal functionalization, unlike the free acid or ethyl ester, ensuring reliable SAR. Bulk quantities are available for R&D use only; contact us for commercial-scale pricing and specifications.

Molecular Formula C8H6ClN3O2
Molecular Weight 211.6 g/mol
CAS No. 572910-59-9
Cat. No. B1387797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate
CAS572910-59-9
Molecular FormulaC8H6ClN3O2
Molecular Weight211.6 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN2C(=N1)C=CC(=N2)Cl
InChIInChI=1S/C8H6ClN3O2/c1-14-8(13)5-4-12-7(10-5)3-2-6(9)11-12/h2-4H,1H3
InChIKeyFGCGSZAYZOLZRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylate (CAS 572910-59-9): Core Properties and Scaffold Context for Scientific Procurement


Methyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate (CAS 572910-59-9) is a heteroaromatic building block belonging to the imidazo[1,2-b]pyridazine class, a privileged scaffold in medicinal chemistry with proven utility in kinase inhibition and anti-inflammatory drug discovery [1]. It features a chloro substituent at the 6-position of the pyridazine ring and a methyl ester at the 2-position of the imidazole ring, offering two distinct sites for synthetic elaboration. Its predicted physicochemical profile—LogP 1.67, polar surface area 56 Ų, and molecular weight 211.61 Da—positions it within favorable property space for both hit-to-lead optimization and fragment-based library construction [2]. This compound serves as a versatile intermediate for the preparation of more complex imidazo[1,2-b]pyridazine derivatives, including those targeting kinases such as BTK and CDK, as well as inflammatory pathways like NLRP3 [3][4].

Why Methyl 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylate Cannot Be Casually Replaced by In-Class Analogs


Substituting methyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate with seemingly similar in-class analogs—such as its ethyl ester, free carboxylic acid, or 2-unsubstituted derivatives—is chemically and pharmacologically unsound without careful re-optimization. The methyl ester at the 2-position provides a specific balance of lipophilicity (LogP 1.67), hydrolytic stability, and synthetic versatility that differs measurably from its ethyl counterpart (LogP 1.56) and free acid (LogP ~1.05-1.52) [1][2]. This difference in lipophilicity directly influences cellular permeability, solubility, and protein binding—all critical for in vivo pharmacokinetics. Furthermore, the 6-chloro substituent dictates regioselective metalation patterns that are distinct from other halogenated analogs, enabling orthogonal functionalization strategies [3]. Generic replacement without empirical validation of these properties risks compromising downstream assay reproducibility, synthetic tractability, and ultimately, the validity of structure-activity relationship (SAR) conclusions.

Quantitative Differentiation Evidence for Methyl 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylate Against Key Comparators


Lipophilicity (LogP) Advantage Over Ethyl Ester and Free Acid Analogs

Methyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate exhibits a LogP of 1.67, which is higher than that of its ethyl ester analog (LogP 1.56) and significantly greater than the free carboxylic acid (LogP ~1.05-1.52) [1][2]. This difference of 0.11–0.62 LogP units translates to a measurable change in lipophilicity, impacting passive membrane permeability and compound distribution in cellular and in vivo models.

Medicinal Chemistry ADME Optimization Compound Procurement

Polar Surface Area (PSA) Equivalence with Ethyl Ester Despite LogP Variation

Both methyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate and its ethyl ester analog share nearly identical polar surface area (PSA) values (56 Ų and 56.49 Ų, respectively) [1][2]. However, the methyl ester achieves higher lipophilicity (LogP 1.67 vs. 1.56) without increasing PSA, a combination that can enhance passive permeability without compromising aqueous solubility or increasing transporter efflux liability.

Medicinal Chemistry ADME Optimization Property-Based Design

Synthetic Versatility: Regioselective Metalation at Positions 3 and 8

The 6-chloroimidazo[1,2-b]pyridazine scaffold undergoes regioselective metalation at positions 3 or 8 when treated with TMP2Zn ⋅ MgCl2 ⋅ 2 LiCl in the presence or absence of BF3 ⋅ OEt2 [1]. This orthogonal functionalization allows for the introduction of diverse substituents at multiple positions, enabling rapid access to poly-substituted derivatives. The methyl ester at the 2-position remains intact under these conditions, preserving a synthetic handle for subsequent diversification (e.g., amidation, hydrolysis).

Synthetic Chemistry Medicinal Chemistry Scaffold Functionalization

Kinase Inhibitor Scaffold with Documented Potency in Imidazo[1,2-b]pyridazine Series

Imidazo[1,2-b]pyridazine derivatives, exemplified by compound 22, have demonstrated potent and selective inhibition of Bruton's Tyrosine Kinase (BTK) with an IC50 of 1.3 nM and selectivity over 310 other kinases [1]. The 6-chloro and 2-carboxylate moieties are critical for binding interactions within the ATP-binding pocket, as evidenced by co-crystal structures of related CDK2 inhibitors [2]. While direct IC50 data for methyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate itself is not available in primary literature, it serves as the direct synthetic precursor to many such active derivatives .

Kinase Inhibition Drug Discovery BTK Inhibitors

Targeted Application Scenarios for Methyl 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylate in Research and Development


Medicinal Chemistry: Synthesis of Kinase Inhibitors (BTK, CDK, Mps1)

This compound serves as a key intermediate for constructing imidazo[1,2-b]pyridazine-based kinase inhibitors. The 6-chloro substituent enables facile nucleophilic aromatic substitution or cross-coupling to introduce aryl/heteroaryl groups, while the 2-methyl ester can be hydrolyzed to the carboxylic acid for subsequent amide coupling or retained for prodrug strategies. Documented applications include the synthesis of potent BTK inhibitors (IC50 = 1.3 nM) [1] and CDK2 inhibitors with co-crystal structural validation [2].

Anti-inflammatory Drug Discovery: NLRP3 Inflammasome and DGAT2 Inhibition

Recent patents from Merck (WO2024097573A1) and others (WO2021239885A1) describe the use of imidazo[1,2-b]pyridazine derivatives as DGAT2 and NLRP3 inflammasome inhibitors for treating NASH, fibrosis, and inflammatory diseases [1][2]. Methyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate is a commercially available building block that can be elaborated into these novel chemotypes, accelerating hit-to-lead campaigns.

Synthetic Methodology: Regioselective Functionalization via Organometallic Reagents

The imidazo[1,2-b]pyridazine core, particularly the 6-chloro variant, exhibits predictable regioselective metalation at positions 3 and 8 when treated with TMP2Zn ⋅ MgCl2 ⋅ 2 LiCl (± BF3 ⋅ OEt2) [1]. This reactivity allows chemists to introduce diverse substituents orthogonally, enabling the rapid generation of poly-substituted libraries for SAR exploration. The methyl ester at the 2-position remains compatible with these conditions, providing a convenient handle for late-stage diversification.

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